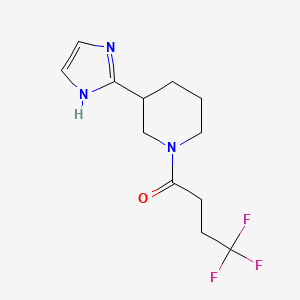

![molecular formula C13H11BrN4 B5560311 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives typically involve chlorination and aminisation processes. For instance, Lu Jiu-fu et al. (2015) synthesized a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, confirming its structure through element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

- The crystal structure of related compounds has been determined, revealing details such as the space group and cell dimensions. For instance, the aforementioned study by Lu Jiu-fu et al. found the crystal belongs to the triclinic system, providing specific measurements for the crystal's dimensions (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

- Pyrazolo[1,5-a]pyrimidine derivatives often exhibit biological activities, such as anticancer properties, as seen in the study by Lu Jiu-fu et al. (Lu Jiu-fu et al., 2015).

- In another study, Squarcialupi et al. (2013) designed 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as human A3 adenosine receptor antagonists, showing the potential for targeted biological effects (Squarcialupi et al., 2013).

Physical Properties Analysis

- The physical properties such as solubility, melting point, and stability of these compounds are typically explored through experimental procedures. However, specific data for "3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" was not found in the available literature.

Chemical Properties Analysis

- The chemical properties, including reactivity, functional groups, and interactions with other chemicals, are often determined through spectroscopic methods like NMR and IR. For example, the study by Lu Jiu-fu et al. used IR and 1H NMR for structural confirmation (Lu Jiu-fu et al., 2015).

Scientific Research Applications

Synthesis and Structural Modifications

Pyrazolopyrimidine derivatives have been synthesized through various chemical reactions that allow for structural modifications, aimed at enhancing their biological activity. For example, compounds have been developed as potential inhibitors of phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016). Another study focused on the regioselective synthesis of pyrazolopyrimidines for creating functional fluorophores, indicating the versatility of these compounds in both medicinal chemistry and material science applications (Castillo et al., 2018).

Anticancer and Antimicrobial Activities

Research has shown that pyrazolopyrimidine derivatives exhibit significant anticancer and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with notable cytotoxic effects against human breast and liver carcinoma cell lines, highlighting their potential as anticancer agents (Riyadh, 2011). Additionally, certain pyrazolo[3,4-d]pyrimidines demonstrated antimicrobial activity, indicating their potential use in developing new antimicrobial drugs (Abunada et al., 2008).

Neuroprotective and Antioxidant Properties

Some pyrazolopyrimidine derivatives have been designed as human A3 adenosine receptor antagonists. These compounds were found effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity, suggesting their potential neuroprotective properties (Squarcialupi et al., 2013).

Enzymatic Inhibition for Therapeutic Applications

Pyrazolopyrimidine derivatives have also been explored for their inhibitory activity against various enzymes, offering therapeutic potential in treating diseases. For instance, the synthesis of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents has been reported, highlighting their dual functionality in medicinal chemistry (Rahmouni et al., 2016).

Future Directions

The future directions in the research of this compound could involve further exploration of its potential biological activities, such as its anticancer potential and enzymatic inhibitory activity . Additionally, further studies could focus on the development of new synthetic routes and the exploration of its potential applications in various fields .

properties

IUPAC Name |

3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4/c1-8-5-12(15)18-13(17-8)11(7-16-18)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNUCDPXGCYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

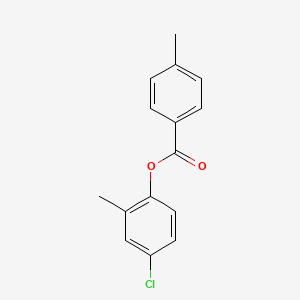

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

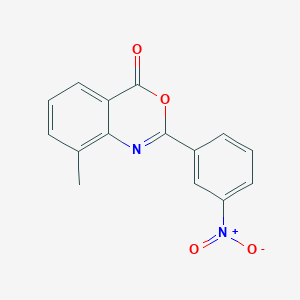

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

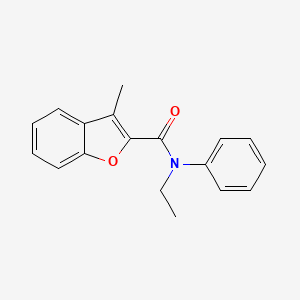

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)